![molecular formula C26H44NNaO5S B13844492 sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taurolithocholic Acid-d5 Sodium Salt is a deuterated form of Taurolithocholic Acid Sodium Salt. It is a bile acid derivative and a stable isotope-labeled compound. This compound is primarily used in scientific research, particularly in the fields of neurology, biochemistry, and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Taurolithocholic Acid-d5 Sodium Salt involves the deuteration of Taurolithocholic Acid Sodium SaltThis can be achieved through various chemical reactions that replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Taurolithocholic Acid-d5 Sodium Salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents to facilitate the incorporation of deuterium atoms into the compound .
化学反应分析
Types of Reactions
Taurolithocholic Acid-d5 Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of Taurolithocholic Acid-d5 Sodium Salt may result in the formation of oxidized bile acid derivatives .
科学研究应用
Taurolithocholic Acid-d5 Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying chemical reactions and mechanisms.
Biology: Utilized in metabolic studies to trace the pathways and interactions of bile acids in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to bile acid metabolism and liver function.
Industry: Employed in the development of new drugs and diagnostic tools .
作用机制
The mechanism of action of Taurolithocholic Acid-d5 Sodium Salt involves its interaction with specific molecular targets and pathways. It is known to inhibit radioligand binding to muscarinic M1 receptors, but not to M2 or M3 receptors. This inhibition affects various cellular processes, including signal transduction and neurotransmission .
相似化合物的比较
Similar Compounds
Taurolithocholic Acid Sodium Salt: The non-deuterated form of Taurolithocholic Acid-d5 Sodium Salt.
Taurolithocholic Acid 3-sulfate (sodium salt): Another bile acid derivative with similar properties.
Taurocholic Acid: A related bile acid with different molecular targets and effects
Uniqueness
Taurolithocholic Acid-d5 Sodium Salt is unique due to its deuterated nature, which makes it a valuable tool in research involving stable isotope labeling. This property allows for precise tracking and analysis of metabolic pathways and interactions in biological systems .
属性
分子式 |
C26H44NNaO5S |
|---|---|
分子量 |
510.7 g/mol |
IUPAC 名称 |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1/i10D2,16D2,19D; |
InChI 键 |
YAERYJYXPRIDTO-CQRAWABASA-M |
手性 SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+] |
规范 SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


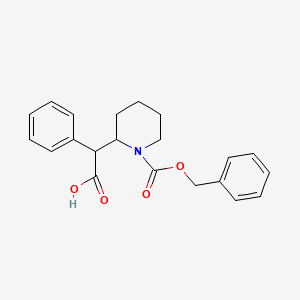
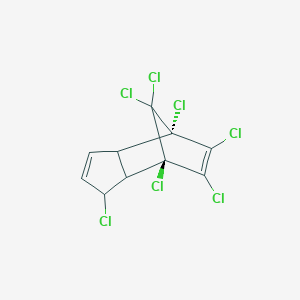
![7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride](/img/structure/B13844428.png)

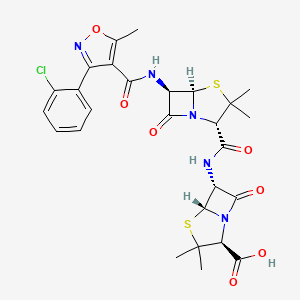
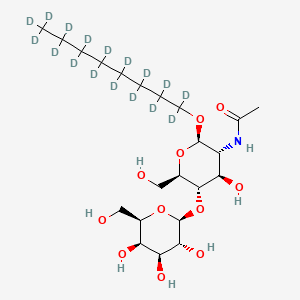
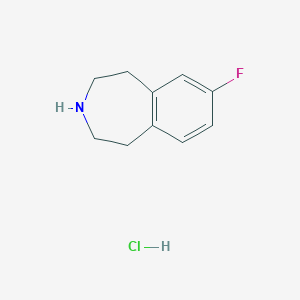
![4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
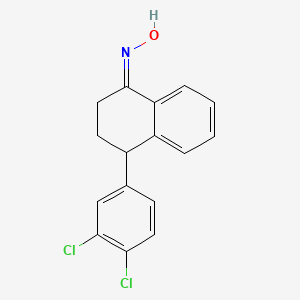
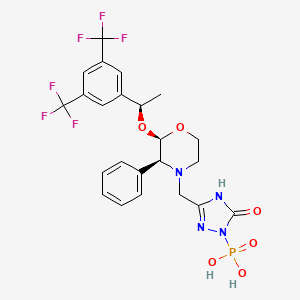

![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)
